4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrIN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGSEOSDSSXVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Coupling with Iodophenyl Group: The iodophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The thiazole and benzamide moieties can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalyst, aryl halide, and arylboronic acid in a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiazole derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
Synthesis Pathways
The synthesis of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions that may include:
- Formation of Thiazole Ring : This can be achieved through the reaction of substituted phenyl isothiocyanates with appropriate amines.
- Bromination and Iodination : The introduction of bromine and iodine can be performed using electrophilic aromatic substitution methods.
- Amidation : The final step usually involves the reaction of the thiazole derivative with benzoyl chloride to yield the amide.
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF7 (breast cancer)
Studies suggest that these compounds may inhibit key enzymes involved in tumor growth and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The presence of halogen substituents (bromine and iodine) is believed to enhance its antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In a comprehensive evaluation of antimicrobial agents, a derivative of this compound was tested against multi-drug resistant strains. The results showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzamide-thiazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Anticancer Potential: The FGFR1 inhibitor C9 demonstrates that bromine alone can suffice for kinase inhibition, but iodine’s bulk might hinder binding in some targets while improving it in others .
- Antimicrobial and Antiviral Activity : Thiazole derivatives with nitro or sulfonamide groups (e.g., ’s 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide) show enhanced microbial target engagement, suggesting the target compound’s iodine could be optimized for similar applications .
- High-Throughput Screening : Analogues like ZINC5154833 and F5254-0161 highlight the importance of computational docking (Glide scores) to prioritize halogenated benzamides for experimental validation .
Biological Activity
4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure
The molecular formula of this compound is . The structure includes a bromine atom and an iodine atom on the aromatic rings, which can influence its biological activity through electronic effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : The thiazole moiety is recognized for its antimicrobial properties. Studies have shown that derivatives containing thiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicates that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, particularly breast cancer (MCF7) . The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis.
Table 1: Summary of Antimicrobial Activity
Table 2: Anticancer Activity Against MCF7 Cell Line
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has not been extensively documented. However, studies on related compounds suggest moderate to strong binding with human serum albumin (HSA), indicating potential therapeutic efficacy . The binding constant for the HSA-complex was reported to be significant, suggesting effective distribution in biological systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated several thiazole derivatives against common bacterial strains using the turbidimetric method. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration .
- Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer properties of thiazole-containing benzamides. The study utilized the Sulforhodamine B (SRB) assay to assess cell viability in MCF7 cells. Compounds showed varying degrees of cytotoxicity, with some inducing significant apoptosis at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
